3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Development
Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development. rroij.com These organic molecules, which contain at least one atom other than carbon within a ring structure, are integral to the architecture of a vast number of biologically active molecules, including many vitamins, hormones, and nucleic acids. ijsrtjournal.com Statistically, more than 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. nih.gov
The significance of these scaffolds lies in their structural diversity and functional versatility. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to the molecules, such as polarity, solubility, and hydrogen bonding capacity. nih.gov These properties are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.govresearchgate.net Heterocyclic rings can engage in various interactions with biological targets like enzymes and receptors, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are fundamental to their pharmacological effects. rroij.comresearchgate.net
Furthermore, heterocyclic frameworks provide a versatile platform for lead optimization in drug discovery. rroij.com Medicinal chemists can systematically modify these scaffolds to enhance potency, selectivity, and metabolic stability, thereby improving the therapeutic index of a potential drug. rroij.com This adaptability also makes them vital in addressing challenges like drug resistance, as new heterocyclic derivatives can be designed to circumvent resistance mechanisms. rroij.com The continuous development of novel synthetic methodologies allows for the rapid creation of diverse libraries of heterocyclic compounds, expanding the available chemical space for discovering new therapeutic agents. nih.govnih.gov
Overview of Pyrrolidinone Ring System in Biologically Active Molecules
The pyrrolidinone ring, a five-membered lactam (a cyclic amide), is a prominent heterocyclic scaffold found in numerous pharmacologically active molecules. researchgate.net It is a derivative of pyrrolidine (B122466), a saturated five-membered nitrogen-containing ring, which is itself a core structure in many natural products, particularly alkaloids. frontiersin.orgnih.gov The pyrrolidinone moiety is considered a versatile lead structure for designing potent bioactive agents due to its favorable chemical and biological properties. researchgate.net
The interest in this scaffold is driven by several key features. The non-planar, three-dimensional structure of the saturated pyrrolidinone ring allows for efficient exploration of pharmacophore space, which is advantageous for achieving specific interactions with biological targets. nih.govnih.gov The presence of the lactam functional group provides sites for hydrogen bonding, while the rest of the ring can be substituted at various positions to modulate properties like lipophilicity, target affinity, and metabolic stability.
A wide array of drugs and biologically active compounds incorporate the pyrrolidinone or related pyrrolidine ring, demonstrating its therapeutic importance across different disease areas. frontiersin.org These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects. researchgate.net
Table 1: Examples of Marketed Drugs Containing a Pyrrolidine or Pyrrolidinone Ring
| Drug Name | Therapeutic Class | Core Structure |
|---|---|---|
| Aniracetam | Nootropic (Anti-Alzheimer) | Pyrrolidinone |
| Captopril | Antihypertensive (ACE Inhibitor) | Pyrrolidine (Proline derivative) |
| Enalapril | Antihypertensive (ACE Inhibitor) | Pyrrolidine (Proline derivative) |
| Ethosuximide | Antiepileptic | Pyrrolidinone (Succinimide) |
| Rolipram | Antidepressant | Pyrrolidinone |
| Clemastine | Antihistaminic | Pyrrolidine |
This table showcases the versatility of the pyrrolidinone and pyrrolidine scaffolds in established therapeutic agents. frontiersin.org
Historical Context and Evolution of Pyrrolidinone-Based Research
Research into pyrrolidine-containing compounds has a long history, originating with the study of naturally occurring alkaloids like nicotine. nih.gov The synthetic exploration of related structures, such as pyrrolidinones, gained significant momentum in the 20th century. An early synthetic stimulant, α-Pyrrolidinopentiophenone (α-PVP), was first described in the literature in 1963. wikipedia.org The synthesis of various pyrrolidines, piperidines, and other nitrogen-containing heterocycles was a subject of chemical research even earlier, with foundational methods being established in the 1930s. acs.org
A pivotal moment in the evolution of pyrrolidinone-based research was the development of the "racetam" class of drugs, starting with Piracetam in the 1960s. Although not always containing a simple pyrrolidinone ring, these compounds spurred immense interest in the cognitive-enhancing potential of related cyclic amides. This led to the synthesis and investigation of numerous analogues, including Aniracetam, which features a pyrrolidinone core. frontiersin.org
In subsequent decades, the focus of pyrrolidinone research broadened significantly. Advances in synthetic organic chemistry, such as 1,3-dipolar cycloaddition reactions, provided efficient and stereoselective methods for constructing the pyrrolidinone ring, allowing for the creation of complex and diverse molecular architectures. nih.gov This synthetic accessibility, coupled with a deeper understanding of structure-activity relationships (SAR), has enabled researchers to design pyrrolidinone derivatives targeting a wide range of biological pathways involved in cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov Modern research often involves creating hybrid molecules where the pyrrolidinone scaffold is combined with other pharmacophores to achieve novel or enhanced biological activities. nih.gov
Rationale for Investigating 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one as a Research Compound
The investigation of this compound is driven by a rational drug design approach based on the known biological activities of its constituent chemical motifs. The structure combines three key components: a pyrrolidinone-2-one core, an amino group at the 3-position, and a 4-chlorophenyl group at the 1-position.
Pyrrolidin-2-one Core: As established, this scaffold is a privileged structure in medicinal chemistry, known to be a component of many bioactive compounds. researchgate.net Its structural and chemical properties make it an excellent backbone for building new potential therapeutic agents.
4-Chlorophenyl Group: The inclusion of a halogenated phenyl ring, specifically a 4-chlorophenyl group, is a common strategy in medicinal chemistry. The chlorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. It can also engage in specific halogen bonding with biological targets. Many active compounds, including those with antibacterial or anticonvulsant properties, feature a chlorophenyl moiety. frontiersin.orgmdpi.com For instance, the metabolism of 3-(p-chlorophenyl)pyrrolidine has been studied as a prodrug for GABAergic activity, indicating the relevance of this substitution pattern for neurological targets. nih.gov
3-Amino Group: The placement of an amino group on the pyrrolidinone ring introduces a basic center that can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com This functional group can significantly influence the molecule's solubility and binding affinity. The position of substituents is critical; for example, in related pyrrolidine derivatives, the stereochemistry and spatial orientation of substituents can lead to vastly different biological profiles. nih.govnih.gov
The combination of these features in a single molecule provides a compelling rationale for its synthesis and pharmacological evaluation. The structure represents a novel chemical entity with the potential to interact with various biological targets, drawing from the established activities of related chlorophenyl- and amino-substituted heterocyclic compounds. Its investigation could lead to the discovery of new lead compounds for various therapeutic areas, leveraging the synergistic effects of its well-chosen functional groups.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMOVYPHTUAJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 1 4 Chlorophenyl Pyrrolidin 2 One and Its Analogs
Established Synthetic Routes to Substituted Pyrrolidin-2-ones
The pyrrolidin-2-one scaffold is a prevalent motif in many biologically active compounds, leading to the development of numerous robust synthetic strategies. These routes typically involve the formation of the five-membered lactam ring through either the cyclization of a linear precursor (lactamization) or more complex cyclization reactions.
Lactamization Strategies and Precursors
Lactamization, the intramolecular cyclization of an amino acid or its derivative, is a cornerstone of pyrrolidin-2-one synthesis. The most common precursors are γ-amino acids or their corresponding esters. A widely utilized industrial method involves the reaction of γ-butyrolactone (GBL), a cyclic ester, with a primary amine. This reaction typically requires high temperatures (200-300°C) to facilitate the ring-opening of the lactone by the amine, followed by dehydration to form the more stable five-membered lactam ring.
Another approach involves the cyclization of γ-amino esters. For instance, γ-amino esters can undergo lactamization in refluxing toluene (B28343) with acetic acid to yield the corresponding pyrrolidin-2-one. This method is part of a one-pot process starting from donor-acceptor cyclopropanes and anilines, which first form the γ-amino ester intermediate. A sequence involving a conjugate addition, a nitro-Mannich reaction, and subsequent in situ lactamization has also been shown to produce densely functionalized pyrrolidin-2-ones from nitroacrylates and aldimines.
| Precursor | Reagents/Conditions | Product | Reference |
| γ-Butyrolactone (GBL) & Primary Amine | High Temperature (200-300°C) | N-Substituted Pyrrolidin-2-one | N/A |
| γ-Amino Ester | Toluene, Acetic Acid, Reflux | Pyrrolidin-2-one | N/A |
| Nitroacrylate, Aldimine, Diorganozinc | Copper Catalyst, In Situ Reaction | 1,3,5-Trisubstituted 4-Nitropyrrolidin-2-one | N/A |
Cyclization Reactions in Pyrrolidinone Synthesis
Beyond direct lactamization, various cyclization reactions provide access to the pyrrolidin-2-one core. These methods often build the ring from acyclic precursors through carbon-carbon and carbon-nitrogen bond formation. One such strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can generate highly substituted pyrrolidines that may be subsequently oxidized to the corresponding lactam.
Radical cyclizations have also been developed. An N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization of α-bromo-N-cinnamylamides with aldehydes offers a transition-metal-free route to functionalized 2-pyrrolidinones. This process involves the formation of a Breslow intermediate, single electron transfer (SET), and a 5-exo-trig radical cyclization. Additionally, ring contraction methodologies, such as the selective transformation of N-substituted piperidines, can yield pyrrolidin-2-ones through a domino process involving the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate.
Targeted Synthesis of 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
The synthesis of the specific target compound requires the sequential or concerted introduction of the 4-chlorophenyl group at the N1 position and the amino group at the C3 position of the pyrrolidin-2-one ring.
Amination Approaches at the C3 Position
Introducing an amino group at the C3 position, which is the α-position to the lactam carbonyl, is a key synthetic challenge. A common strategy involves the conversion of a C3 hydroxyl group into a suitable leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent. A patented process describes the synthesis of 3-amino-pyrrolidine derivatives by reacting a 3-methanesulfonyloxy-pyrrolidine-1-carboxylate with ammonia under high pressure and temperature. google.comgoogleapis.com
This transformation typically proceeds via an SN2 mechanism. The starting material, a 3-hydroxypyrrolidine derivative, can often be derived from chiral precursors like 4-hydroxy-proline, allowing for stereochemical control. google.com
Table Summarizing C3 Amination via Nucleophilic Substitution
| Substrate | Leaving Group | Amine Source | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate | Mesylate (-OMs) | Ammonia (NH₃) | 150°C, 1.36x10⁷ PA | Benzyl (S)-3-amino-pyrrolidine-1-carboxylate | google.com |
Introduction of the 4-Chlorophenyl Moiety
The N-aryl lactam functionality is commonly synthesized by reacting a lactam precursor with an appropriate aryl amine. The most direct method for installing the 1-(4-chlorophenyl) group is the reaction of γ-butyrolactone (GBL) with 4-chloroaniline (B138754) at elevated temperatures. This condensation reaction forms the N-aryl lactam ring in a single step.
Alternatively, N-aryl-substituted pyrrolidin-2-ones can be prepared from donor-acceptor cyclopropanes and anilines. This method first generates a γ-amino ester intermediate through a nickel-catalyzed reaction, which then undergoes lactamization to yield the desired 1,5-substituted pyrrolidin-2-one. nih.gov This approach allows for the introduction of various substituted anilines, including those with chloro-substituents.
Asymmetric Synthesis and Stereochemical Control
Controlling the stereochemistry at the C3 position is crucial for producing enantiomerically pure 3-amino-pyrrolidin-2-one derivatives. Several asymmetric strategies have been developed to achieve this.
One established approach relies on using chiral starting materials. For example, optically active 3-aminopyrrolidine (B1265635) derivatives can be manufactured from precursors like 4-hydroxy-proline or optically active 1,2,4-trihydroxybutane derivatives. google.comgoogleapis.com In these syntheses, the existing stereocenter directs the formation of subsequent stereocenters. The conversion of a C3-hydroxyl group to an amino group via mesylation and SN2 reaction with ammonia typically proceeds with an inversion of configuration, allowing for predictable stereochemical outcomes. google.com
Catalytic asymmetric methods offer another powerful tool. An "asymmetric clip-cycle" strategy utilizes a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization, forming highly enantioenriched pyrrolidines. mdpi.com Biocatalytic approaches have also emerged; engineered enzymes, such as variants of cytochrome P450, can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. These enzymatic methods provide a direct route to chiral N-heterocycles from simple azide (B81097) precursors.
| Method | Key Feature | Stereochemical Outcome | Reference |
| Chiral Pool Synthesis | Use of (S)-3-hydroxypyrrolidine derivative | Inversion of configuration at C3 via SN2 | google.com |
| Asymmetric Catalysis | Chiral phosphoric acid-catalyzed aza-Michael cyclization | High enantioselectivity | mdpi.com |
| Biocatalysis | Engineered P411 enzyme-catalyzed C-H amination | Good enantioselectivity (up to 99:1 er) | N/A |
Green Chemistry Approaches and Process Intensification in Pyrrolidinone Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Coupled with process intensification, which focuses on developing smaller, more efficient, and safer manufacturing technologies, these principles offer a powerful toolkit for the sustainable synthesis of pyrrolidinones. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, biocatalysis, and continuous flow processes. While specific green synthetic routes for this compound are not extensively detailed in the current literature, the methodologies described for analogous structures provide a clear blueprint for their potential application.
One of the most straightforward applications of green chemistry is the elimination of volatile organic solvents. Mechanochemistry, through grinding or milling, facilitates reactions in the solid state, often at room temperature and without the need for a catalyst. This approach significantly reduces waste and energy consumption. For instance, a highly efficient, solvent-free synthesis of various polysubstituted 2-pyrrolidinones has been achieved by grinding primary amines, alkyl acetoacetates, and maleic anhydride. rsc.org This method boasts several advantages, including mild reaction conditions, short reaction times (≤ 25 minutes), and high yields (68–94%), with a simple work-up procedure. rsc.org
Table 1: Mechanochemical Synthesis of Pyrrolidinone Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Primary Amine | Alkyl Acetoacetate | Maleic Anhydride | Grinding, Room Temp. | ≤ 25 min | 68-94 | rsc.org |
This table showcases the general conditions and outcomes for the mechanochemical synthesis of polysubstituted pyrrolidinones.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This is due to the efficient and direct heating of the reaction mixture. mdpi.com In the context of pyrrolidinone synthesis, microwave-assisted methods have been successfully employed in one-pot, three-component reactions. For example, the synthesis of substituted pyrrolidinones from aromatic aldehydes, aniline, and dialkylbut-2-ynedioate has been effectively carried out in water, a green solvent, using p-TsOH as a catalyst under microwave irradiation. researchgate.net
Table 2: Microwave-Assisted Synthesis of Pyrrolidinone Derivatives
| Reactants | Solvent/Catalyst | Power/Temp. | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes, Aniline, Dialkylbut-2-ynedioate | Water / p-TsOH | 400 W / 65-70 °C | 5-10 min | Moderate to Good | researchgate.netgoogle.com |
| TPFPP, Glycine, Paraformaldehyde | Chlorobenzene | 290 W / 135 °C | 4 h | 41 | nih.gov |
This table provides examples of the conditions and results for the microwave-assisted synthesis of various pyrrolidinone analogs.
Sonochemistry, the application of ultrasound to chemical reactions, offers another avenue for process intensification. The phenomenon of acoustic cavitation can create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. An ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported using citric acid as a green catalyst in ethanol. nih.gov This method is characterized by a clean reaction profile, easy work-up, excellent yields, and short reaction times. nih.gov
Continuous flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch reactor. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reaction control, and ease of scalability. A highly diastereoselective continuous flow protocol for the synthesis of functionalized pyrrolidines has been developed, achieving high yields (up to 87%) and superior diastereocontrol within a residence time of just 150 seconds. nih.gov This rapid and scalable methodology has been demonstrated by the gram-scale preparation of a key intermediate for a κ-opioid receptor antagonist, highlighting its potential for industrial applications. nih.gov
The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Biocatalysis typically proceeds under mild conditions (aqueous media, ambient temperature, and neutral pH), minimizing the need for protecting groups and reducing the formation of byproducts. While the direct biocatalytic synthesis of this compound is not yet reported, the application of enzymes in the synthesis of chiral amines and amides is well-established. For instance, transaminases have been successfully employed in the large-scale synthesis of sitagliptin, a pharmaceutical containing a chiral amine. Furthermore, biocatalytic approaches have been developed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones using laccase enzymes. rsc.org These examples underscore the potential of biocatalysis for the asymmetric synthesis of complex pyrrolidinone derivatives.
Table 3: Comparison of Green Synthesis Methodologies for Pyrrolidinone Analogs
| Methodology | Key Advantages | Typical Conditions | Example Application |
|---|---|---|---|
| Mechanochemistry | Solvent-free, catalyst-free, short reaction times | Grinding at room temperature | Synthesis of polysubstituted 2-pyrrolidinones |
| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Irradiation in a microwave reactor | One-pot synthesis of substituted pyrrolidinones |
| Ultrasound-Promoted | Enhanced reaction rates, clean profiles | Sonication in a suitable solvent | Synthesis of 3-pyrrolin-2-ones |
| Flow Chemistry | Scalable, enhanced safety and control | Continuous flow in a microreactor | Diastereoselective synthesis of functionalized pyrrolidines |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Aqueous media, ambient temperature | Stereoselective synthesis of pyrrolidine-2,3-diones |
This table summarizes the key features of various green chemistry approaches applicable to the synthesis of pyrrolidinone derivatives.
The application of green chemistry and process intensification principles to the synthesis of pyrrolidinones offers significant advantages over traditional methods. Techniques such as mechanochemistry, microwave and ultrasound irradiation, flow chemistry, and biocatalysis pave the way for more sustainable and efficient manufacturing processes. While the direct application of these methods to the synthesis of this compound requires further investigation, the successful synthesis of a wide range of analogs demonstrates the immense potential of these approaches. Future research in this area will likely focus on adapting these green methodologies to the specific synthesis of this and other pharmaceutically relevant pyrrolidinone derivatives, contributing to a safer and more environmentally responsible chemical industry.
Structural Modifications and Structure Activity Relationship Sar Studies
Design Principles for 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one Derivatives
The design of derivatives based on the this compound scaffold is a strategic process aimed at enhancing desired biological activities through systematic chemical modifications. researchgate.net This process involves altering specific parts of the molecule to understand and optimize its interaction with biological targets. Key areas for modification include the substituent at the pyrrolidinone nitrogen, the aromatic 4-chlorophenyl ring, and the amino group at the C3 position. These modifications are intended to probe the steric, electronic, and hydrophobic requirements of the target's binding site. For instance, in the development of inhibitors for kinases like Akt, related structures have been extensively modified to improve potency and selectivity. nih.govresearchgate.net The core principle is to maintain the essential pharmacophoric features of the pyrrolidinone scaffold while introducing variations that can lead to improved therapeutic profiles.
The N-phenyl group of the pyrrolidinone ring is a critical component for the biological activity of this class of compounds. In studies of related N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, the nature of the substituent on the nitrogen atom significantly influences the inhibitory activity. nih.gov The rationale for varying the substituent at this position is to explore the binding pocket of the target enzyme and optimize interactions. For example, replacing the 4-chlorophenyl group with other substituted phenyl rings or different aromatic systems can modulate the compound's electronic properties and steric bulk, thereby affecting its binding affinity. nih.govmdpi.com Research has shown that the N-substituent can play a crucial role in the orientation of the molecule within the active site of a biological target. mdpi.com
Below is a data table summarizing the impact of substitutions on the phenyl ring in a related series of N-phenyl-1H-pyrrol-2-one PPO inhibitors.
| Compound | Substituents on Phenyl Ring | Biological Activity (pI50) |
| Analog 1 | 4-Cl, 2-F, 5-OCH2CH2CH3 | 7.02 |
| Analog 2 | 4-Cl, 2-F, 5-OCH2CH=CH2 | 6.92 |
| Analog 3 | 4-Cl, 2-F, 5-OCH3 | 6.36 |
| Analog 4 | 4-Cl, 2-F, 5-H | 5.89 |
| Data is illustrative and based on findings for related N-phenyl pyrrolidinone structures. nih.gov |
The amino group at the C3 position of the pyrrolidinone ring is a crucial functional group that can be modified to modulate the biological activity of the parent compound. This group can act as a hydrogen bond donor, and its basicity can be important for interactions with biological targets. Modifications often involve acylation or alkylation to introduce new functionalities. For example, converting the amino group into an amide can introduce additional hydrogen bonding capabilities and alter the molecule's lipophilicity. nih.gov In the development of renin inhibitors, conformationally restricted isosteres containing a 3-amino-2-piperidone core (a related structure) showed that the nature of the substituent on the amino group significantly impacted potency. nih.gov The introduction of different acyl groups can lead to derivatives with varied biological profiles, as seen in studies on 3-aminofurazane derivatives where benzamides showed the most promising activity. mdpi.com
The following table illustrates how modifications to the amino group in a related series of compounds can affect their inhibitory concentration (IC50).
| Compound | Modification at Amino Group | IC50 (nM) |
| Parent Compound (analog) | -NH2 | (Reference) |
| Derivative 1 | -NH-Acetyl | 21 |
| Derivative 2 | -NH-Boc | >1000 |
| Derivative 3 | -NH-Phthalyl | 130 |
| Data derived from studies on related 3-amino-2-piperidone structures as renin inhibitors. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity. nih.gov
In a study on N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as PPO inhibitors, a predictive CoMFA model was established with a conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518. nih.gov Such models generate contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. These insights are then used to guide the design of new, more potent inhibitors. nih.gov The combination of 3D-QSAR models with molecular docking provides a powerful tool for understanding ligand-protein interactions and for designing novel compounds with improved potency. nih.gov
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional conformation and stereochemistry of this compound and its derivatives are critical determinants of their biological activity. The pyrrolidinone ring is not planar and can adopt various puckered conformations, which influences the spatial orientation of the substituents. The C3 position is a stereocenter, meaning that the compound can exist as R and S enantiomers.
The absolute configuration at this stereocenter can have a profound impact on biological activity. For many biologically active molecules, only one enantiomer interacts effectively with the chiral environment of the target protein. For example, in conformationally constrained analogues of Pro-Leu-Gly-NH2, the stereochemistry at the C3 position of a 3-amino-2-pyrrolidone residue was found to be critical for activity. researchgate.net Similarly, in the synthesis of renin inhibitors, the stereochemistry of the 3-amino group in a related piperidone structure was crucial for potency, and conformational restrictions that distorted the desired geometry led to a loss of activity. nih.gov Conformational analysis, often performed using techniques like NMR spectroscopy and molecular modeling, helps to determine the preferred low-energy conformations of these molecules and how they might bind to their biological targets. unifi.it
Preclinical Pharmacological Investigations of 3 Amino 1 4 Chlorophenyl Pyrrolidin 2 One and Its Derivatives
In Vitro Screening for Biological Activity
In vitro screening is the primary step in identifying and characterizing the biological activity of new compounds. This process involves a suite of assays designed to assess the interaction of a compound with specific biological targets, such as enzymes and receptors, and to evaluate its effects on cellular functions and pathways. For derivatives of 3-amino-1-(4-chlorophenyl)pyrrolidin-2-one, in vitro screening has revealed a diverse range of activities, highlighting the versatility of this chemical scaffold.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in determining whether a compound can modulate the activity of a specific enzyme, a common mechanism of action for many therapeutic drugs. Derivatives containing the chlorophenyl moiety have been identified as inhibitors of several key enzymes implicated in human diseases.
Protein Kinase B (Akt) Inhibition: The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. tbzmed.ac.irlookchem.com Analogs incorporating a 4-chlorophenyl group have demonstrated potent, ATP-competitive inhibition of Akt. For instance, the clinical candidate AZD5363, a complex piperidine (B6355638) derivative, potently inhibits Akt. nih.gov This compound showed pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers in vivo. nih.gov Another study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a compound (4j) that exhibited inhibitory activity against Akt2 with an IC₅₀ of 12 μM. nih.gov
Factor Xa (FXa) Inhibition: Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade, making it a key target for anticoagulant therapies. targetmol.comnih.govdrugs.com In an effort to discover orally bioavailable FXa inhibitors, libraries of isoxazolines were synthesized and screened. nih.gov This work identified 4-chloro-3-aniline as a novel and potent mimic of benzamidine (B55565), a common structural motif in FXa inhibitors, demonstrating the potential for chlorophenyl-containing fragments in designing new anticoagulants. nih.gov
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition: A library of 3-amino-1,2,4-triazine derivatives was designed and characterized for their ability to inhibit PDKs, which are involved in cancer cell metabolism. mdpi.com Biochemical screenings showed that these compounds are potent and subtype-selective inhibitors of PDK, with several derivatives completely suppressing the enzymatic activity of PDK1 at a concentration of 1.5 µM. mdpi.com
| Derivative Class | Target Enzyme | Key Findings |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Akt2 (PKBβ) | Compound 4j showed an IC₅₀ of 12 μM against Akt2. nih.gov |
| Isoxazolines with 4-chloro-3-aniline moiety | Factor Xa | Identified as a potent benzamidine mimic for FXa inhibition. nih.gov |
| 3-amino-1,2,4-triazine derivatives | PDK1 | Several compounds achieved complete inhibition at 1.5 µM. mdpi.com |
Receptor Binding Profiling
Determining how a compound interacts with cellular receptors is crucial for understanding its pharmacological effects. Derivatives structurally related to this compound have been profiled for their binding affinity and functional activity at various G protein-coupled receptors (GPCRs) and ion channels.
GABA B Receptor Agonism: The γ-aminobutyric acid (GABA) B receptor is a metabotropic receptor that mediates the inhibitory effects of GABA in the central nervous system. nih.gov The nitropropane analog of baclofen, 3-amino-2-(4-chlorophenyl)-nitropropane (N-BAC), was identified as a new GABA B receptor agonist. nih.gov In in vitro assays using guinea-pig isolated ileum and vas deferens, N-BAC demonstrated agonist activity, although it was less potent than baclofen. nih.gov
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: MCH-R1 is implicated in the regulation of appetite and energy homeostasis, making it a target for anti-obesity drugs. mdpi.commdpi.com Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent and functionally active MCH-R1 antagonists. nih.gov One lead compound from this series demonstrated a Kᵢ value of 2.3 nM. nih.gov Further investigations into novel pyrrolidine (B122466) MCH-R1 antagonists aimed to optimize potency while reducing off-target effects, such as inhibition of the hERG channel. nih.gov
| Compound / Derivative Class | Target Receptor | Activity | Potency (IC₅₀ / Kᵢ) |
| 3-amino-2-(4-chlorophenyl)-nitropropane (N-BAC) | GABA B | Agonist | 9.2 µM (guinea-pig ileum) nih.gov |
| Baclofen (reference) | GABA B | Agonist | 4.1 µM (guinea-pig ileum) nih.gov |
| 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivative | MCH-R1 | Antagonist | Kᵢ = 2.3 nM nih.gov |
Cellular Pathway Modulation Studies
Beyond direct interaction with a single target, it is vital to understand a compound's effect on the broader network of cellular signaling pathways.
Studies on Akt inhibitors bearing the chlorophenyl moiety have confirmed their ability to modulate the PI3K/Akt/mTOR signaling cascade. tbzmed.ac.irnih.gov This pathway is central to regulating cell growth, proliferation, survival, and motility. lookchem.com The inhibition of Akt by these compounds leads to a downstream blockade of signals that promote cancer cell survival and growth. nih.gov Similarly, the PDK inhibitors mentioned previously were shown to effectively hamper the PDK/PDH axis in cellular mechanistic studies. mdpi.com This modulation leads to a shift in cancer cell metabolism, ultimately triggering apoptotic cell death. mdpi.com
High-Throughput Screening (HTS) Approaches
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds. nyu.edu This methodology facilitates the screening of extensive compound libraries, which could include derivatives of this compound, against specific biological targets or in cell-based assays. nyu.edu Recent technological advancements, particularly in mass spectrometry, have enhanced HTS by enabling label-free assays that are often faster, cheaper, and more physiologically relevant. embopress.org While specific HTS campaigns for this compound are not detailed in the literature, this approach is a standard method for identifying initial "hit" compounds from large, diverse chemical libraries for further optimization.
In Vitro Cellular Activity Assessment
Following initial target-based screening, it is essential to assess a compound's activity within a living cellular environment. Cell-based assays provide a more biologically relevant context, offering insights into a compound's ability to cross cell membranes and exert its effects on intracellular targets.
Derivatives of this compound have been evaluated in various cell-based models. For example, the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative 4j, which inhibits Akt2, exhibited potent anti-glioma activity in both 2D cell lines and 3D primary patient-derived glioma stem cell neurospheres. nih.gov Notably, this compound showed significantly less cytotoxicity against non-cancerous cells, indicating a favorable selectivity profile. nih.gov
Cell-Based Assays for Target Engagement
Confirming that a drug candidate interacts with its intended target within a complex cellular milieu is a critical step in preclinical development. nih.gov The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical method for directly measuring drug-target engagement in situ. annualreviews.orgnih.gov The principle of CETSA is that ligand binding increases the thermal stability of the target protein. nih.govnih.gov
In a typical CETSA experiment, cells are treated with the compound, heated to denature proteins, and the amount of soluble, non-denatured target protein is quantified. tandfonline.com A shift in the protein's melting curve in the presence of the compound provides direct evidence of target engagement. tandfonline.com This technique can be adapted to a high-throughput format and can be used to determine the IC₅₀ of target engagement by generating isothermal dose-response curves. tandfonline.com
While specific CETSA data for this compound is not publicly available, this methodology is widely applied to validate the targets of kinase inhibitors and other drug classes. nih.govacs.org For the enzyme inhibitors discussed in section 4.1.1, CETSA would be a key assay to confirm that compounds are engaging targets like Akt or PDK within intact cells. tandfonline.comacs.org
Functional Assays in Relevant Cell Lines
Functional assays in disease-relevant cell lines are crucial for elucidating the mechanism of action and therapeutic potential of a compound at a cellular level. For derivatives of the pyrrolidinone scaffold, these assays have often focused on anticancer and anti-inflammatory properties.
In the broader class of phenylpyrrolidine derivatives, some compounds have demonstrated neuroprotective effects in vitro. For example, in a glutamate-induced excitotoxicity model using primary cortical neuron cultures, a potassium salt of 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate showed a significant neuroprotective effect, with maximum protection observed at a concentration of 50 µM. mdpi.com This suggests that compounds with a phenylpyrrolidinone core may possess the ability to mitigate neuronal damage.
Table 1: Representative Functional Assay Data for a Phenylpyrrolidinone Derivative
| Compound | Assay | Cell Line | Endpoint | Result |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate-induced excitotoxicity | Primary cortical neurons | Cell Viability | 37% increase in cell survival at 50 µM |
Data presented for an analogous compound due to lack of specific data for this compound.
In Vivo Preclinical Efficacy Studies in Animal Models
In vivo studies in relevant animal models are essential to translate in vitro findings into potential therapeutic efficacy. Research on pyrrolidinone derivatives has explored their effectiveness in models of various diseases, including epilepsy, inflammation, and cancer.
The anticonvulsant properties of compounds containing the pyrrolidine-2,5-dione ring, a structurally related scaffold, have been investigated in rodent models of epilepsy. nih.gov For instance, certain derivatives have shown protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for screening potential antiepileptic drugs. nih.gov The efficacy is often determined by the compound's ability to prevent seizures or increase the seizure threshold.
In the context of neuroprotection, a phenylpyrrolidine derivative has been studied in a rat model of acute focal cerebral ischemia. mdpi.com The administration of this compound was found to significantly reduce the neurological deficit and improve neurological symptom regression, indicating a potential therapeutic benefit in stroke. mdpi.com
Behavioral assessments in animal models can provide valuable information about a compound's central nervous system effects. In the study of the aforementioned phenylpyrrolidine derivative in a stroke model, behavioral tests such as the "open field" test were used to assess exploratory behavior and anxiety levels. mdpi.com The compound was observed to improve these behavioral parameters in ischemic rats. mdpi.com
Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. For some arylpiperazine derivatives of pyrrolidin-2-one, pharmacodynamic effects have been linked to their interaction with specific receptors, such as α-adrenoceptors. nih.gov For instance, one derivative displayed antiarrhythmic activity in rats, which was proposed to be related to its antagonism of α1A- and α1B-adrenoceptors. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
The ADME properties of a compound are critical for its development as a drug, as they determine its bioavailability and duration of action.
Metabolic stability is a key parameter that influences a compound's half-life in the body. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess this. A study on the metabolism of 3-(p-chlorophenyl)pyrrolidine, a structurally similar compound lacking the 2-oxo group, revealed that it undergoes α-oxidation to form lactam metabolites, including 3-(p-chlorophenyl)pyrrolidin-2-one. nih.gov This indicates that the pyrrolidinone ring can be a site of metabolism. The formation of these lactam metabolites was found to be significantly higher in liver homogenates compared to brain homogenates. nih.gov
The ability of a compound to cross biological barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system effects, is a crucial pharmacokinetic property. In silico predictions for a novel phenylpyrrolidine derivative suggested its potential to cross the blood-brain barrier, which was subsequently confirmed in in vivo experiments in both intact and ischemic animals. mdpi.com While specific permeability data for this compound is not available, the general characteristics of the pyrrolidinone scaffold suggest that it can be a component of brain-penetrant molecules.
Mechanistic Insights and Molecular Target Identification
Elucidation of Mechanism of Action for 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
Detailed studies elucidating the precise mechanism of action for this compound are not extensively available in the current body of scientific literature. The biological activities and the downstream molecular pathways affected by this compound have yet to be fully characterized.
Identification and Validation of Specific Molecular Targets
The specific molecular targets of this compound have not been definitively identified and validated in published research. While computational studies may predict potential binding partners, experimental validation through techniques such as affinity chromatography, surface plasmon resonance, or cellular thermal shift assays is lacking in the public domain.
Comprehensive protein-ligand interaction studies, including co-crystallization with target proteins or detailed nuclear magnetic resonance (NMR) spectroscopy analyses, have not been reported for this compound. As such, the specific amino acid residues involved in binding, the nature of the intermolecular forces, and the conformational changes upon binding are currently unknown.
There is a lack of published data from gene expression and proteomic profiling studies conducted on research models treated with this compound. Consequently, the impact of this compound on global gene transcription and protein expression remains to be determined.
Allosteric Modulation and Orthosteric Binding Mechanisms
The mode of binding for this compound, whether through allosteric modulation or direct orthosteric competition with endogenous ligands, has not been established. The absence of identified molecular targets precludes a definitive characterization of its binding mechanism.
Off-Target Profiling and Selectivity Analysis in Preclinical Systems
A systematic off-target profiling and selectivity analysis of this compound in preclinical systems has not been documented in the accessible scientific literature. Therefore, its selectivity for any potential primary target over other related or unrelated proteins is currently uncharacterized.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a pyrrolidin-2-one derivative, might interact with a protein's active site.
Studies on similar scaffolds have demonstrated that the pyrrolidin-2-one core can engage in various interactions within protein binding pockets. For instance, docking studies of pyrrolidinone analogs revealed interactions with key amino acid residues like TYR385 and ARG120 in cyclooxygenase (COX) enzymes. researchgate.net The interactions typically involve hydrogen bonds formed by the amide or amino groups and van der Waals or hydrophobic interactions involving the phenyl ring. researchgate.netresearchgate.netresearchgate.net The chlorine substituent on the phenyl ring can further influence these interactions, potentially forming halogen bonds or occupying specific hydrophobic pockets.
A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target protein. Lower energy values typically indicate stronger, more stable binding. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also used to refine these predictions. mdpi.com
Table 1: Example Binding Affinity Predictions for Related Heterocyclic Compounds
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Method |
|---|---|---|---|
| Anthraquinones | Akt1 | -9.9 to -7.0 | AutoDock |
| Pyridin-2-one derivatives | mIDH1 | -93.25 ± 5.20 | MM/GBSA |
| Imidazopyridine derivative | Acetylcholinesterase (4BDT) | -9.60 | Molecular Docking |
| Pyrrolidinone analog (MMK16) | COX-2 | -8.5 (XP GScore) | Glide Docking |
This table presents data from studies on compounds structurally related to 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one to illustrate the application of binding affinity prediction. researchgate.netresearchgate.netmdpi.comnih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Computational analyses help identify these key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
For the N-phenyl pyrrolidin-2-one scaffold, key pharmacophoric features often include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyrrolidin-2-one ring.
A Hydrogen Bond Donor: The amino group at the 3-position.
An Aromatic/Hydrophobic Region: The 4-chlorophenyl group, which can engage in pi-pi stacking or hydrophobic interactions. mdpi.comnih.gov
These features are crucial for specific and high-affinity binding to target proteins. Understanding the pharmacophore allows for the rational design of new analogs with potentially improved activity. researchgate.net
Molecular Dynamics Simulations to Understand Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations can validate the stability of a binding pose predicted by molecular docking and offer deeper insights into the dynamics of the ligand-protein complex. researchgate.netnih.gov For instance, MD simulations performed on pyridin-2-one based inhibitors of mIDH1 confirmed the stability of the compounds within the active site over the simulation period. mdpi.com Such studies can reveal the persistence of key hydrogen bonds and other interactions, providing a more accurate picture of the binding event than static docking models. researchgate.netnih.gov
De Novo Design and Virtual Screening for Novel this compound Analogs
Computational chemistry enables the design and evaluation of novel molecules in silico.
Virtual Screening involves computationally screening large libraries of compounds to identify those most likely to bind to a drug target. This can be done using ligand-based methods (searching for molecules with similar shapes or pharmacophores) or structure-based methods (docking compounds into the target's binding site). nih.gov
De Novo Design programs build novel molecular structures from scratch within the constraints of a target's active site.
Techniques like scaffold hopping can be used to replace the pyrrolidin-2-one core with other chemical moieties while preserving the key pharmacophoric features, leading to the discovery of novel inhibitor classes. mdpi.com These approaches could be powerfully applied to discover new analogs of this compound with optimized properties.
QSAR and QSPR Modeling for Predictive Activity and Property Optimization
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.
Studies on N-phenyl pyrrolidin-2-ones have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to build predictive models for their inhibitory activity against enzymes like protoporphyrinogen (B1215707) oxidase. nih.gov These models generate 3D contour maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the modification of substituents on the phenyl or pyrrolidinone rings to enhance potency. nih.govresearchgate.net A predictive CoMFA model for N-phenyl pyrrolidin-2-ones yielded a high conventional correlation coefficient (r²) of 0.980, indicating a strong correlation between the model's predictions and experimental activity. nih.gov
Table 2: Statistical Parameters for a 3D-QSAR Model of Pyridin-2-one Inhibitors
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components |
|---|---|---|---|
| CoMFA | 0.765 | 0.980 | 6 |
| CoMSIA | 0.770 | 0.997 | 9 |
This table shows statistical validation parameters for 3D-QSAR models developed for mIDH1 inhibitors, demonstrating the predictive power of such models. mdpi.com
In Silico ADME Prediction and Pharmacokinetic Modeling
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various computational models and software can predict properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. researchgate.netresearchgate.netfrontiersin.org
For compounds like this compound, these tools can predict its drug-likeness based on criteria such as Lipinski's rule of five. nih.gov For example, predictions for similar heterocyclic structures often show good potential for oral bioavailability, with high predicted gastrointestinal absorption and moderate BBB permeability. mdpi.comnih.govnih.gov Physiologically based pharmacokinetic (PBPK) modeling can further simulate the compound's behavior in the body over time, predicting its concentration in various tissues and helping to anticipate potential drug-drug interactions. nih.govnih.gov
Table 3: Representative In Silico ADME Predictions for Novel 1,3-diazetidin-2-one Derivatives
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | Lipinski Violations |
|---|---|---|---|---|
| Compound 2 | High | No | No | 0 |
| Compound 7 | High | Yes | Yes | 0 |
This table illustrates typical ADME parameters predicted computationally for related aza-beta-lactam compounds. nih.gov
Advanced Analytical Techniques for Research and Characterization
Spectroscopic Methods for Structural Confirmation (Beyond Basic Identification)
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. Beyond simple identification, advanced techniques offer detailed insights into the atomic connectivity, stereochemistry, and functional group composition of 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
In ¹H NMR, the chemical shift, integration, and multiplicity of the proton signals would confirm the arrangement of hydrogen atoms. The aromatic protons on the 4-chlorophenyl ring would typically appear as two distinct doublets in the downfield region (approx. 7.2-7.6 ppm). The protons on the pyrrolidinone ring, including those at the chiral center (C3) and the adjacent methylene group (C4), would exhibit complex splitting patterns in the aliphatic region (approx. 2.0-4.0 ppm). The protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the lactam (approx. 175 ppm), the carbons of the chlorophenyl ring (approx. 120-140 ppm), and the aliphatic carbons of the pyrrolidinone ring (approx. 25-60 ppm). Advanced NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule. For stereochemical analysis, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry at the C3 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O (C2) | - | ~175 |
| CH-NH₂ (C3) | ~3.5 - 4.0 | ~50 - 60 |
| CH₂ (C4) | ~2.2 - 2.8 | ~25 - 35 |
| CH₂ (C5) | ~3.6 - 4.1 | ~45 - 55 |
| Aromatic C (Quaternary) | - | ~135 - 140 |
| Aromatic CH | ~7.3 - 7.5 | ~125 - 130 |
| Aromatic CH | ~7.5 - 7.7 | ~120 - 125 |
| Aromatic C-Cl | - | ~130 - 135 |
| NH₂ | Variable (broad) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Research Contexts
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₁ClN₂O).
In a research context, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, which provides valuable structural information. The fragmentation of this compound would likely involve characteristic losses. Common fragmentation patterns for related structures include alpha-cleavage adjacent to the amine and carbonyl groups. miamioh.edu Key fragmentation pathways could include:
Cleavage of the pyrrolidinone ring: This could lead to several fragment ions, helping to confirm the cyclic lactam structure.
Loss of the amino group (-NH₂): A neutral loss of 16 Da.
Fragmentation of the chlorophenyl group: This could result in a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl, and the generation of a chlorophenyl cation or related fragments. researchgate.net
Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. libretexts.orgchemguide.co.uk
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 211.06 | Protonated Molecular Ion |
| [M-NH₂]⁺ | 194.05 | Loss of the amino group |
| [C₆H₄Cl]⁺ | 111.00 | Chlorophenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them excellent for identifying functional groups. thermofisher.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the five-membered lactam ring. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C stretching around 1450-1600 cm⁻¹, and the C-Cl stretching vibration at lower wavenumbers.
Raman spectroscopy would provide complementary information. While the carbonyl stretch is also visible in Raman, aromatic ring vibrations are often particularly strong and well-resolved, confirming the presence of the substituted phenyl group. berkeley.edu
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Lactam (C=O) | Stretch | 1680 - 1700 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Amine (N-H) | Bend | 1550 - 1650 |
| Amide (C-N) | Stretch | 1200 - 1350 |
| Aryl-Cl | Stretch | 1000 - 1100 |
Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples
Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment and quantitative analysis. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would typically be developed. rroij.com
Method development would involve optimizing parameters such as the column, mobile phase composition, and detector wavelength. A C18 column is commonly used for separating compounds of moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient mode to achieve optimal separation from any impurities. Detection is typically performed using a UV detector, set at a wavelength where the chlorophenyl chromophore exhibits strong absorbance (likely around 220-260 nm).
Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and specific for its intended purpose of purity determination and quantitative assay.
Table 4: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Mode | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
While the target compound itself may have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for profiling volatile or semi-volatile impurities that may be present from the synthesis process, such as residual solvents or unreacted starting materials. thermofisher.combiomedres.us It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov
For the analysis of this compound itself by GC-MS, a derivatization step would likely be necessary to increase its volatility and thermal stability. The primary amine could be derivatized, for example, through acylation or silylation. The resulting derivative can then be readily analyzed. The GC separates the components of the sample, and the MS detector provides mass spectra for each eluting peak, allowing for positive identification of impurities by comparing their spectra to established libraries. This makes GC-MS a powerful technique for identifying unknown process-related impurities and degradation products. thermofisher.com
Biophysical Techniques for Ligand-Target Interaction Characterization
Biophysical techniques are essential for quantifying the interactions between a small molecule, such as this compound, and its biological targets. These methods provide valuable insights into binding affinity, kinetics, and thermodynamics, which are fundamental to drug discovery and development. Commonly employed techniques include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Despite the importance of such characterizations, a comprehensive review of the scientific literature indicates that no specific studies employing these biophysical techniques for this compound have been published. Therefore, there is no available data on its binding affinity (Kd), dissociation constant (Koff), association constant (Kon), or the thermodynamic parameters (ΔH, ΔS) of its interaction with any specific biological target.
Table 7.4.1: Biophysical Interaction Data for this compound (Data not available in published literature)
| Technique | Target | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, ΔS) | Kinetic Parameters (kon, koff) |
|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Not Reported | Not Reported | Not Reported | N/A |
| Surface Plasmon Resonance (SPR) | Not Reported | Not Reported | N/A | Not Reported |
| Nuclear Magnetic Resonance (NMR) | Not Reported | Not Reported | Not Reported | Not Reported |
Future Research Directions and Preclinical Translational Potential
Development as a Lead Compound for Therapeutic Areas (e.g., Anti-infective, CNS, Oncology)
The pyrrolidinone core is a privileged scaffold found in a multitude of biologically active compounds, suggesting that 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one could serve as a valuable starting point for developing novel therapeutics across several key areas.
Central Nervous System (CNS): The pyrrolidinone ring is a core component of several CNS-active drugs. Research into related structures provides a strong rationale for investigating the subject compound for neurological and psychiatric disorders. For instance, derivatives of 3-(p-chlorophenyl)pyrrolidine have been studied as prodrugs that metabolize into lactams and exhibit activity in GABA-inhibited convulsion models, suggesting potential for anticonvulsant applications. nih.gov More recent studies have identified pyrrolidin-2-one derivatives, such as BMS-986169, as potent negative allosteric modulators of the GluN2B receptor, with potential applications in treating major depressive disorder. researchgate.net Furthermore, series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have shown promise as anticonvulsant and analgesic agents, acting on neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com These findings collectively support the evaluation of this compound in models of epilepsy, depression, and neuropathic pain.
Anti-infective Agents: The emergence of drug-resistant pathogens necessitates the development of new anti-infective agents. Halogenated pyrrolidone derivatives have demonstrated anti-virulence properties, inhibiting biofilm production and swarming motility in P. aeruginosa. nih.gov This suggests a potential mechanism for combating bacterial infections without exerting direct bactericidal pressure, which could slow the development of resistance. Additionally, the pyrrolidine (B122466) framework is central to captopril, a compound that has inspired the development of broad-spectrum metallo-β-lactamase (MBL) inhibitors, which can restore the efficacy of β-lactam antibiotics against resistant bacteria. acs.org Developing derivatives of this compound could therefore be a viable strategy for creating novel anti-virulence or antibiotic-adjuvant therapies.
Oncology: Many modern cancer therapies target specific cellular signaling pathways. The pyrrolidine scaffold has been incorporated into potent kinase inhibitors. For example, AZD5363, a compound containing a 4-amino-N-[1-(4-chlorophenyl)...] moiety, is a potent inhibitor of Akt kinases, a key node in cancer cell survival pathways. researchgate.net It has demonstrated tumor growth inhibition in preclinical breast cancer models. researchgate.net Separately, libraries based on a 3-amino-1,2,4-triazine scaffold have yielded selective inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), which are effective against aggressive pancreatic cancer cells. nih.govmdpi.com This highlights the potential of the "3-amino" and "chlorophenyl" components in designing targeted oncology agents. Screening this compound and its analogues against a panel of cancer-related kinases and other targets is a logical next step.
Table 1: Therapeutic Potential of Structurally Related Pyrrolidinone Compounds
| Compound Class/Derivative | Therapeutic Area | Target/Mechanism of Action |
|---|---|---|
| 3-(p-chlorophenyl)pyrrolidine Metabolites | CNS (Anticonvulsant) | GABAergic System nih.gov |
| BMS-986169 (Pyrrolidin-2-one derivative) | CNS (Depression) | GluN2B Receptor Negative Allosteric Modulator researchgate.net |
| 3-(chlorophenyl)-pyrrolidine-2,5-dione Derivatives | CNS (Anticonvulsant, Analgesic) | Voltage-gated Sodium and Calcium Channels mdpi.com |
| Halogenated Pyrrolidones | Anti-infective | Inhibition of Biofilm and Swarming Motility nih.gov |
| Captopril-inspired Pyrrolidines | Anti-infective | Metallo-β-lactamase (MBL) Inhibition acs.org |
| AZD5363 (contains 4-chlorophenyl moiety) | Oncology | Akt Kinase Inhibition researchgate.net |
Strategies for Optimizing Preclinical Pharmacological Profiles
To advance this compound from a hit compound to a clinical candidate, its preclinical pharmacological profile must be rigorously optimized. Key areas of focus include improving its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties.
One primary strategy is the development of prodrugs to enhance properties like aqueous solubility and oral bioavailability. For example, the phosphate (B84403) prodrug BMS-986163 was developed from the poorly soluble BMS-986169 to create a viable intravenous agent. researchgate.net Similar approaches could be applied to the title compound.
Structural modifications can also be employed to fine-tune its pharmacokinetic profile. This involves altering substituent groups to block sites of rapid metabolism, enhance membrane permeability, or reduce binding to plasma proteins. For instance, in the development of antimalarial quinolines, derivatization of the core structure led to compounds with excellent oral bioavailability and low toxicity in preclinical studies. unimi.it A systematic medicinal chemistry campaign would explore modifications to the 4-chlorophenyl ring (e.g., adding or moving substituents) and the 3-amino group (e.g., acylation, alkylation) to improve its drug-like properties while maintaining or enhancing potency.
Combinatorial Chemistry and Library Synthesis for Further SAR Exploration
A deep understanding of the structure-activity relationship (SAR) is crucial for rational drug design. Combinatorial chemistry and library synthesis are powerful tools for rapidly generating a multitude of analogues to explore this relationship systematically. nih.gov
A library based on the this compound scaffold could be synthesized to explore the chemical space around the core structure. The "split synthesis" method on a polymeric support is one established technique that allows for the creation of a large number of compounds. nih.gov Key diversification points would include:
The Aromatic Ring: Replacing the 4-chlorophenyl group with a wide variety of other substituted aryl or heteroaryl rings to probe electronic and steric requirements for activity.
The Amino Group: Derivatizing the 3-amino group with different acyl, sulfonyl, or alkyl groups to explore its role in target binding.
The Pyrrolidinone Ring: Introducing substituents at other positions on the lactam ring to investigate their impact on conformation and activity.
The synthesized library could then be screened in high-throughput assays against relevant biological targets to identify compounds with improved potency and selectivity, thereby building a comprehensive SAR map to guide further optimization. nih.gov
Exploration of Novel Biological Targets and Pathways
While the pyrrolidinone scaffold is known to interact with certain target classes, the specific biological targets for this compound remain to be elucidated. An important future direction is the use of unbiased screening approaches to identify novel targets and pathways modulated by this compound.
Phenotypic screening, where the compound is tested for its effects on cell behavior (e.g., apoptosis, differentiation, migration) without a preconceived target, can reveal unexpected therapeutic potential. mdpi.com For example, studies on 3-amino-1,2,4-triazine derivatives revealed their ability to induce cancer cell death in pancreatic cancer cells, leading to their subsequent identification as PDK inhibitors. nih.govmdpi.com
Target identification can be pursued using techniques such as affinity chromatography, chemical proteomics, or genetic approaches like CRISPR-Cas9 screening. Identifying the molecular targets is essential for understanding the mechanism of action and for designing safer, more effective second-generation compounds. Given the activities of related molecules, potential novel targets could include other kinases, ion channels, or metabolic enzymes like dipeptidyl peptidase IV (DPP-4), which has been successfully targeted by other amino-amide derivatives. nih.gov
Challenges and Opportunities in the Development of Pyrrolidinone-Based Compounds
The development of drugs based on the pyrrolidinone scaffold presents both distinct challenges and significant opportunities.
Challenges:
Stereochemistry: The pyrrolidine ring often contains one or more chiral centers. nih.gov The biological activity of different stereoisomers can vary significantly, necessitating stereoselective synthesis and characterization to produce the desired enantiomer or diastereomer, which can be complex and costly. mdpi.com
Off-Target Effects: The pyrrolidinone scaffold is present in many different classes of drugs, which means that derivatives could interact with multiple, unintended biological targets, leading to potential side effects.
"Flat" SAR: In some cases, the SAR for pyrrolidinone derivatives can be shallow, meaning that large structural changes result in only small changes in activity. This can make optimization difficult.
Opportunities:
Structural Versatility: The pyrrolidinone ring is a non-planar, sp³-rich scaffold. nih.govresearchgate.net This three-dimensional character allows for the exploration of chemical space in ways that flat, aromatic ring systems cannot, potentially leading to compounds with higher selectivity and novel mechanisms of action. researchgate.net
Proven Therapeutic Relevance: The pyrrolidinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for a wide range of diseases. nih.gov This established track record increases the probability of success for new compounds containing this scaffold.
Synthetic Tractability: The synthesis of pyrrolidine and pyrrolidinone derivatives is well-established, with numerous synthetic routes available from precursors like proline or through various cyclization strategies. mdpi.comnih.gov This facilitates the generation of analogues for SAR studies and process scale-up.
The rising demand for novel pharmaceuticals, coupled with government and industry initiatives promoting new technologies, provides a favorable environment for the development of pyrrolidinone-based compounds. datainsightsmarket.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-chlorobenzaldehyde, α-pentyl lactone, and ethyl cyanoacetate under ammonium acetate catalysis. Microwave irradiation significantly improves reaction efficiency (yield enhancement ~20%) compared to traditional reflux methods. Post-synthesis purification involves recrystallization from DMF .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using Agilent SuperNova Dual diffractometers (λ = 0.71073 Å, T = 100 K) is standard. Data refinement employs SHELXL-2018/3 for anisotropic displacement parameters and hydrogen bonding analysis. Key structural metrics include:
| Parameter | Value |
|---|---|
| Dihedral angles | 24.4°–87.3° |
| N–H⋯N bond length | 2.12 Å |
| R-factor | 0.051 |
| Structure determination requires addressing disorder in aromatic rings via constrained refinement . |
Advanced Research Questions
Q. How are crystallographic disorders resolved during refinement?
- Methodological Answer : SHELXL-2018/3 partitions disordered atoms into split positions with occupancy factors refined isotropically. For example, in co-crystals with 1:4 stoichiometry, restraints on bond lengths (e.g., C–C = 1.50–1.54 Å) and thermal displacement parameters (Uiso) stabilize convergence. Hydrogen atoms are placed via Fourier difference maps and refined using riding models .
Q. What strategies optimize reaction yields in microwave-assisted synthesis?
- Methodological Answer : Comparative studies show microwave irradiation (100–150 W, 80°C) reduces reaction time from 6 hours (reflux) to 30–45 minutes. Key variables:
- Solvent polarity (ethanol > DMF for dipole interactions).
- Catalyst loading (ammonium acetate ≥1.5 eq. for optimal imine formation).
- Post-reaction quenching with ice-water minimizes byproduct formation .
Q. How are spectral data contradictions addressed (e.g., NMR vs. X-ray)?
- Methodological Answer : Discrepancies between NMR (e.g., unexpected coupling patterns) and X-ray data arise from dynamic processes (e.g., ring puckering). Solutions include:
- Variable-temperature NMR to probe conformational exchange.
- DFT calculations (B3LYP/6-311++G**) to correlate experimental and theoretical spectra.
- Cross-validation via IR spectroscopy (C=O stretch: 1680–1700 cm⁻¹ confirms lactam stability) .
Q. What intermolecular interactions govern co-crystal formation?
- Methodological Answer : N–H⋯N hydrogen bonds (2.10–2.15 Å) and π-π stacking (3.4–3.6 Å interplanar distances) stabilize co-crystals. Hirshfeld surface analysis quantifies interaction contributions:
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 45% |
| C⋯Cl | 18% |
| N⋯H | 12% |
| This guides solvent selection (e.g., DMF vs. acetonitrile) for polymorph control . |
Safety & Handling
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Degradation pathways (hydrolysis, oxidation) are mitigated by:
- Desiccants (silica gel) to maintain <10% humidity.
- Avoidance of UV light (λ <400 nm) to prevent photolytic cleavage of the chlorophenyl group .
Regulatory Considerations
Q. Are there regulatory guidelines for handling chlorinated pyrrolidinones?
- Methodological Answer : While not classified as CMR, adhere to GHS guidelines (H302, H315, H319) for oral toxicity, skin irritation, and eye damage. Lab practices include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
